molecular formula C19H20BrNO2 B2491506 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one CAS No. 866008-00-6

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one

Cat. No.: B2491506
CAS No.: 866008-00-6
M. Wt: 374.278
InChI Key: QNUYPYNMWADARV-UHFFFAOYSA-N
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Description

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylhydrazine and 5-bromo-1-butyl-2,3-dione.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the indole ring.

    Bromination: The indole intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-oxo-5-bromo-1-butyl-3-(4-methylphenyl)indol-2-one.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, a butyl group, and a hydroxyl group on the indole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO2/c1-3-4-11-21-17-10-9-15(20)12-16(17)19(23,18(21)22)14-7-5-13(2)6-8-14/h5-10,12,23H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUYPYNMWADARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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